molecular formula C10H6Br2F3N3 B6344636 3,5-Dibromo-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazole CAS No. 1240572-19-3

3,5-Dibromo-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazole

Cat. No.: B6344636
CAS No.: 1240572-19-3
M. Wt: 384.98 g/mol
InChI Key: GGXQFENROUJSCU-UHFFFAOYSA-N
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Description

3,5-Dibromo-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of two bromine atoms at positions 3 and 5, a trifluoromethyl group attached to a phenyl ring, and a triazole ring

Preparation Methods

The synthesis of 3,5-Dibromo-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazole typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(trifluoromethyl)benzyl bromide and 3,5-dibromo-1H-1,2,4-triazole.

    Reaction Conditions: The reaction is usually carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

    Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Chemical Reactions Analysis

3,5-Dibromo-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms at positions 3 and 5 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Coupling Reactions: The trifluoromethyl group and the triazole ring can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Scientific Research Applications

3,5-Dibromo-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazole has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs. Its unique structure allows it to interact with various biological targets, making it a candidate for drug discovery.

    Materials Science: The compound’s properties make it suitable for use in the development of advanced materials, such as polymers and coatings, with specific functionalities.

    Biological Studies: Researchers investigate the compound’s biological activity, including its potential as an antimicrobial or anticancer agent.

Mechanism of Action

The mechanism of action of 3,5-Dibromo-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazole involves its interaction with specific molecular targets. The trifluoromethyl group and the triazole ring play crucial roles in binding to enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving these molecular interactions, leading to the desired biological outcomes.

Comparison with Similar Compounds

3,5-Dibromo-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazole can be compared with other similar compounds, such as:

    3,5-Dibromo-1-methyl-1H-1,2,4-triazole: This compound lacks the trifluoromethylphenyl group, which may result in different biological activities and applications.

    3,5-Dibromo-1H-1,2,4-triazole:

    4-(Trifluoromethyl)benzyl bromide: This compound contains the trifluoromethylphenyl group but lacks the triazole ring, leading to different chemical properties and applications.

The unique combination of the trifluoromethylphenyl group and the triazole ring in this compound distinguishes it from these similar compounds, providing it with distinct chemical and biological properties.

Properties

IUPAC Name

3,5-dibromo-1-[[4-(trifluoromethyl)phenyl]methyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Br2F3N3/c11-8-16-9(12)18(17-8)5-6-1-3-7(4-2-6)10(13,14)15/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGXQFENROUJSCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C(=NC(=N2)Br)Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Br2F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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